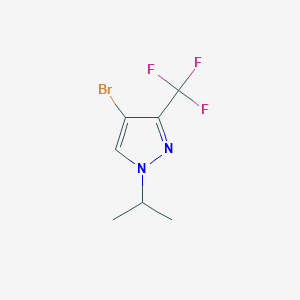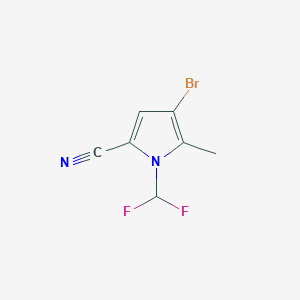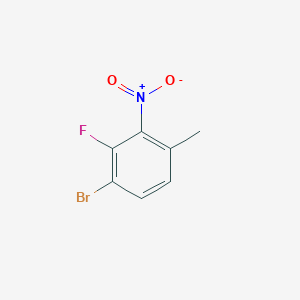![molecular formula C10H11BrN4O2 B1528244 5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one CAS No. 1803609-58-6](/img/structure/B1528244.png)
5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one
Übersicht
Beschreibung
The compound “5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one” is a complex organic molecule that contains several functional groups. It includes a bromine atom, an ethyl group, a 1,2,4-oxadiazole ring, and a 1,4-dihydropyrimidin-4-one ring .
Molecular Structure Analysis
The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Wissenschaftliche Forschungsanwendungen
Agricultural Bioactivity
1,2,4-Oxadiazole derivatives: , which include the core structure of the compound , have been shown to exhibit a broad spectrum of biological activities beneficial for agriculture . They have been synthesized and evaluated for their effectiveness against plant diseases that threaten food security.
Nematocidal Activity
These compounds have demonstrated moderate activity against Meloidogyne incognita , a nematode that can cause significant damage to crops .
Anti-Fungal Activity
The derivatives also show anti-fungal properties, particularly against Rhizoctonia solani , a fungus that causes rice sheath wilt and poses a significant threat to global agriculture .
Antibacterial Effects
Notably, certain derivatives have strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes rice bacterial leaf blight, and Xanthomonas oryzae pv. oryzicola (Xoc) , responsible for rice bacterial leaf streaks. These diseases can lead to substantial crop loss and severe economic damage .
Pharmacological Potential
The 1,2,4-oxadiazole heterocycle is recognized as a bioisostere of amide but with better hydrolytic and metabolic stability. This makes it an important pharmacophore for creating novel drug molecules .
Antiviral Agents
While the specific compound has not been directly linked to antiviral activity, the indole derivatives (a related class of compounds) have shown potential as antiviral agents. They have been reported to inhibit influenza A and Coxsackie B4 virus, suggesting that similar structures could be explored for antiviral properties .
Anti-Infective Properties
The compound’s structural relatives have been studied for their anti-infective properties, particularly against Trypanosoma cruzi , the causative agent of Chagas disease. This indicates potential applications in developing treatments for parasitic infections .
Acetylcholinesterase Inhibition
Derivatives of 1,3,4-oxadiazole , which share a similar oxadiazole moiety with the compound , have been evaluated as acetylcholinesterase inhibitors. This suggests possible research applications in neurodegenerative diseases like Alzheimer’s .
Antibacterial Applications
The compound’s structural analogs have been synthesized and tested for antibacterial activity, indicating its potential use in developing new antibacterial agents .
Eigenschaften
IUPAC Name |
5-bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-3-9-13-8(14-17-9)5-15-4-7(11)10(16)12-6(15)2/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGTUSGZNILVSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CN2C=C(C(=O)N=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




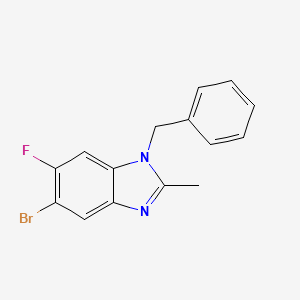

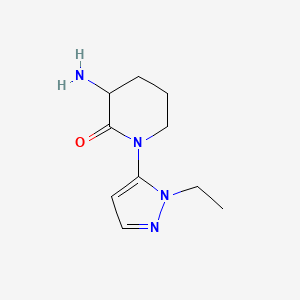
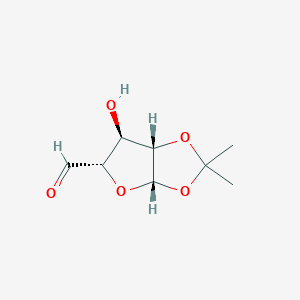
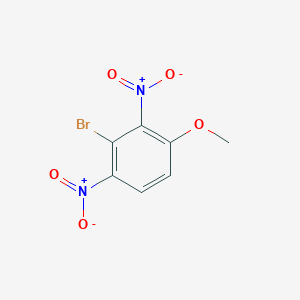

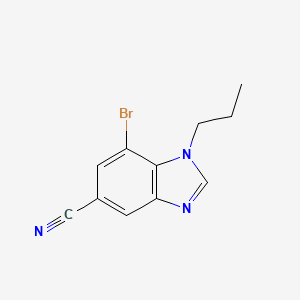
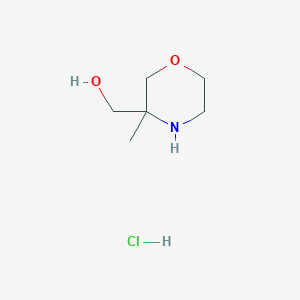
![N-BOC-4-[1,3]dithian-4-hydroxy piperidine](/img/structure/B1528175.png)
